molecular formula C12H10O4S B084686 (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate CAS No. 13364-81-3

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate

Cat. No.: B084686
CAS No.: 13364-81-3
M. Wt: 250.27 g/mol
InChI Key: SSPJZFOVUODOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate is a chemical compound with the molecular formula C11H10O4S. It is a derivative of indandione, a versatile building block used in various chemical applications. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate typically involves the reaction of indandione with appropriate reagents to introduce the hydroxy and methylthio groups. One common method involves the use of a Cu-catalyzed intramolecular annulation reaction, followed by oxidation with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.

    Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural properties.

    Indanone: Another analogue used in the design of biologically active compounds.

    Indinavir: A derivative used for the treatment of AIDS.

Uniqueness

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity

Properties

CAS No.

13364-81-3

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate

InChI

InChI=1S/C12H10O4S/c1-7(13)16-12(17-2)10(14)8-5-3-4-6-9(8)11(12)15/h3-6H,1-2H3

InChI Key

SSPJZFOVUODOMH-UHFFFAOYSA-N

SMILES

CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC

Canonical SMILES

CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC

13364-81-3

Synonyms

2-(Acetyloxy)-2-(methylthio)-1H-indene-1,3(2H)-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.